gamma-Butyrolactone-d6
Overview
Description
Gamma-Butyrolactone-d6 (C4H6O2) is a five-membered lactone moiety and is one of the privileged structures of diverse natural products and biologically active small molecules . It has a molecular weight of 92.13 g/mol .
Synthesis Analysis
The most universal synthetic method for gamma-Butyrolactone is intramolecular esterification, which can be readily utilized with substrates bearing gamma-hydroxybutanoic acid functionality . Recently, new developments and improvements in traditional methods have been reported by considering synthetic efficiency, feasibility, and green chemistry .Molecular Structure Analysis
The molecular structure of gamma-Butyrolactone-d6 is represented by the SMILES string [2H]C1([2H])OC(=O)C([2H])([2H])C1([2H])[2H] .Chemical Reactions Analysis
Gamma-Butyrolactone, a five-membered heterocycle containing ester functionality, has been broadly studied in the drug discovery field . Several gamma-Butyrolactone-containing drugs have been FDA-approved and used in the clinic for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .Physical And Chemical Properties Analysis
Gamma-Butyrolactone-d6 has a molecular weight of 92.13 g/mol, an XLogP3 of -0.6, and a topological polar surface area of 26.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
- Field : Pharmacology and Medicinal Chemistry .
- Application : Gamma-Butyrolactone is a five-membered lactone moiety and is one of the privileged structures of diverse natural products and biologically active small molecules . It has a broad spectrum of biological and pharmacological activities .
- Methods : Synthetic methods for gamma-Butyrolactones have received significant attention from synthetic and medicinal chemists for decades . Recent advances in the construction of gamma-Butyrolactone are classified based on the bond formation in gamma-Butyrolactone .
- Results : These butyrolactones exhibited strong AKT inhibitory activities with IC 50 values of 0.149 μM0.313 μM as well as cytotoxic activities with IC 50 values of 0.05 μM0.07 μM in MDA468 cells .
- Field : Organic Chemistry .
- Application : Gamma-Butyrolactone is an essential framework existing in large numbers of natural products and pharmaceutical compounds . Enantiomerically pure gamma-Butyrolactones could serve as building blocks for the construction of a wide range of complex molecules .
- Methods : The highly efficient Rh/ZhaoPhos-catalysed asymmetric hydrogenation of gamma-butenolides and gamma-hydroxybutenolides was successfully developed . This protocol provides an efficient and practical approach to the synthesis of various chiral gamma-Butyrolactones .
- Results : The synthesis of various chiral gamma-Butyrolactones was achieved with excellent results (up to >99% conversion and 99% ee) .
- Field : Analytical Chemistry .
- Application : Gamma-Butyrolactone-d6 is an analytical reference standard intended for use as an internal standard for the quantification of gamma-Butyrolactone by GC- or LC-MS .
- Methods : Gamma-Butyrolactone-d6 is used in Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as an internal standard .
- Results : The use of gamma-Butyrolactone-d6 allows for accurate quantification of gamma-Butyrolactone .
Pharmacological Activities and Synthetic Advances
Synthesis of Chiral Gamma-Butyrolactones
Analytical Reference Standard
- Field : Industrial Chemistry .
- Application : Gamma-Butyrolactone is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .
- Methods : The production process involves the dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst .
- Results : The process results in the production of gamma-Butyrolactone, which can then be used to produce other chemicals .
- Field : Pharmacology .
- Application : Gamma-Butyrolactone is used as a pharmacological agent . Several gamma-Butyrolactone-containing drugs have been FDA-approved and used in clinics for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .
- Methods : The specific methods of application depend on the specific drug and its intended use .
- Results : The results or outcomes obtained depend on the specific drug and its intended use .
- Field : Analytical Chemistry .
- Application : Gamma-Butyrolactone-d6 is commonly used as a solvent and reagent in chemistry applications .
- Methods : The specific methods of application depend on the specific chemistry application .
- Results : The results or outcomes obtained depend on the specific chemistry application .
Intermediate in Chemical Production
Pharmaceutical Agent
Reagent in Chemistry Applications
- Field : Organic Chemistry .
- Application : Gamma-Butyrolactone is a common structural motif in many natural products . It is used in the total synthesis of natural products bearing gamma-Butyrolactone scaffolds .
- Methods : The specific methods of application depend on the specific natural product being synthesized .
- Results : The results or outcomes obtained depend on the specific natural product being synthesized .
- Field : Pharmacology .
- Application : In humans, gamma-Butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug . GHB acts as a central nervous system (CNS) depressant with effects similar to those of barbiturates .
- Methods : The specific methods of application depend on the specific use .
- Results : The results or outcomes obtained depend on the specific use .
- Field : Food Science .
- Application : Gamma-Butyrolactone has been found in cheese flavorings but typically results in a content of 0.0002% gamma-Butyrolactone in the final foodstuff .
- Methods : The specific methods of application depend on the specific food product .
- Results : The results or outcomes obtained depend on the specific food product .
Natural Products Synthesis
Recreational Drug
Food Flavoring
Safety And Hazards
Future Directions
Due to its broad spectrum of biological and pharmacological activities, synthetic methods for gamma-Butyrolactone have received significant attention from synthetic and medicinal chemists for decades . Recent advances in the construction of gamma-Butyrolactone have occurred during the past decade . The fusion of two scaffolds would be a promising strategy for securing biologically active scaffolds .
properties
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583840 | |
Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Butyrolactone-d6 | |
CAS RN |
77568-65-1 | |
Record name | Dihydro-d2-2(3H)-furanone-3,3,4,5-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77568-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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